ジクロリゾン

概要

説明

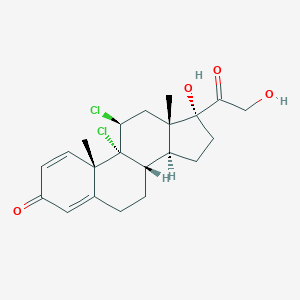

ジクロリゾンは、化学式C21H26Cl2O4 の合成グルココルチコイドコルチコステロイドです 。これは、その抗炎症作用と免疫抑制作用で知られています。 ジクロリゾンは、市販されたことはありませんが、その潜在的な治療用途について研究されてきました .

科学的研究の応用

Dichlorisone has been explored for various scientific research applications:

Chemistry: Used as a model compound to study the reactivity of glucocorticoids and their derivatives.

Biology: Investigated for its effects on cellular processes and gene expression.

Medicine: Studied for its potential anti-inflammatory and immunosuppressive effects.

Industry: Potential applications in the synthesis of other corticosteroids and related compounds.

作用機序

ジクロリゾンは、細胞質のグルココルチコイド受容体に結合することで、その効果を発揮します。この結合により、受容体-リガンド複合体が核に移行し、そこでDNA上のグルココルチコイド応答エレメントと相互作用します。 この相互作用は、炎症と免疫応答に関与する標的遺伝子の転写を調節します .

分子標的と経路:

グルココルチコイド受容体: 主要な分子標的。

NF-κB経路: 活性化されたB細胞の核因子κ軽鎖エンハンサーの経路の阻害。

AP-1経路: 活性化タンパク質1経路の調節.

類似の化合物:

プレドニゾロン: 抗炎症作用が類似しているグルココルチコイド。

デキサメタゾン: さまざまな治療用途で使用される別の強力なグルココルチコイド。

ヒドロコルチゾン: 抗炎症作用を持つ天然のグルココルチコイド.

独自性: ジクロリゾンは、9位と11位における独自の塩素化パターンにより、他のグルココルチコイドとは異なる化学的および生物学的特性を持っています .

準備方法

合成経路と反応条件: ジクロリゾンは、プレドニゾロンの塩素化を含む複数段階のプロセスで合成されます。主要なステップには、次のものがあります。

塩素化: プレドニゾロンは、塩化チオニルまたは五塩化リンなどの試薬を使用して、9位と11位で塩素化されます。

工業生産方法: ジクロリゾンの工業生産は、同様の合成経路に従いますが、より大規模です。このプロセスには、高収率と純度を確保するために、反応条件を厳密に制御することが含まれます。 連続フロー反応器や自動合成などの高度な技術が、生産プロセスを最適化するために採用されています .

化学反応の分析

反応の種類: ジクロリゾンは、次のようなさまざまな化学反応を起こします。

酸化: ジクロリゾンは、対応するケトンおよびカルボン酸を生成するために酸化される可能性があります。

還元: 還元反応は、ジクロリゾンを対応するアルコールに変換することができます。

一般的な試薬と条件:

酸化: 過マンガン酸カリウムまたは三酸化クロムなどの試薬は、酸性条件下で使用されます。

還元: 水素化ホウ素ナトリウムまたは水素化アルミニウムリチウムは、一般的な還元剤です。

主要な製品:

酸化: ケトンとカルボン酸の生成。

還元: アルコールの生成。

置換: ハロゲン置換誘導体の生成.

4. 科学研究への応用

ジクロリゾンは、さまざまな科学研究への応用で研究されてきました。

化学: グルココルチコイドとその誘導体の反応性を研究するためのモデル化合物として使用されています。

生物学: 細胞プロセスや遺伝子発現に対する影響について調査されています。

医学: その潜在的な抗炎症作用と免疫抑制作用について研究されています。

類似化合物との比較

Prednisolone: A glucocorticoid with similar anti-inflammatory properties.

Dexamethasone: Another potent glucocorticoid used in various therapeutic applications.

Hydrocortisone: A naturally occurring glucocorticoid with anti-inflammatory effects.

Uniqueness: Dichlorisone is unique due to its specific chlorination pattern at the 9 and 11 positions, which imparts distinct chemical and biological properties compared to other glucocorticoids .

生物活性

Dichlorisone is a synthetic corticosteroid that has been used primarily for its anti-inflammatory and immunosuppressive properties. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Dichlorisone exerts its effects primarily through the modulation of gene expression via the glucocorticoid receptor (GR). Upon binding to GR, it translocates to the nucleus and influences the transcription of various genes involved in inflammation and immune responses. Key actions include:

- Inhibition of pro-inflammatory cytokines : Dichlorisone reduces the expression of cytokines such as TNF-α and IL-1β, which are pivotal in inflammatory processes.

- Suppression of immune cell activation : It inhibits the proliferation and activity of lymphocytes, thereby dampening the immune response.

Biological Activity Overview

The biological activity of dichlorisone can be summarized in the following table:

| Activity | Effect | Mechanism |

|---|---|---|

| Anti-inflammatory | Reduces inflammation | Inhibition of cytokine production |

| Immunosuppressive | Decreases immune response | Suppression of lymphocyte activation |

| Antiallergic | Alleviates allergic reactions | Modulation of mast cell degranulation |

| Antiproliferative | Inhibits cell proliferation | Induction of apoptosis in certain cell types |

Therapeutic Applications

Dichlorisone is utilized in various clinical settings due to its potent biological activities:

- Dermatological Conditions : Effective in treating allergic contact dermatitis and other inflammatory skin diseases.

- Respiratory Disorders : Used for managing asthma and chronic obstructive pulmonary disease (COPD) due to its ability to reduce airway inflammation.

- Autoimmune Diseases : Employed in conditions like rheumatoid arthritis and lupus to control excessive immune responses.

Case Studies

Several case studies highlight the efficacy and safety profile of dichlorisone:

-

Case Study on Allergic Contact Dermatitis :

A study involving 21 patients treated with dichlorisone showed a significant reduction in symptoms associated with allergic contact dermatitis. The treatment was well-tolerated with minimal side effects reported. The success rate was approximately 47%, indicating a favorable response in nearly half the cases treated . -

Case Study on Asthma Management :

In a clinical trial involving patients with moderate to severe asthma, dichlorisone was administered alongside standard therapy. Results indicated improved lung function and reduced frequency of exacerbations compared to baseline measurements. Patients reported fewer adverse effects compared to traditional systemic corticosteroids . -

Long-term Use in Autoimmune Disorders :

A longitudinal study monitored patients with autoimmune conditions receiving dichlorisone over an extended period. The findings revealed sustained control over disease activity with manageable side effects, reinforcing its role as a viable long-term therapeutic option .

Research Findings

Recent research has focused on optimizing the therapeutic use of dichlorisone while minimizing potential side effects:

- Comparative Studies : Research comparing dichlorisone with other corticosteroids demonstrated that it possesses a similar efficacy profile but with a potentially lower risk of inducing skin atrophy, making it suitable for long-term use .

- Molecular Docking Studies : Investigations into the molecular interactions between dichlorisone and glucocorticoid receptors have provided insights into its binding affinities, suggesting that modifications could enhance its therapeutic index .

特性

IUPAC Name |

(8S,9R,10S,11S,13S,14S,17R)-9,11-dichloro-17-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26Cl2O4/c1-18-7-5-13(25)9-12(18)3-4-15-14-6-8-20(27,17(26)11-24)19(14,2)10-16(22)21(15,18)23/h5,7,9,14-16,24,27H,3-4,6,8,10-11H2,1-2H3/t14-,15-,16-,18-,19-,20-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZJXBZPJABCCRQ-BULBTXNYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC(C3(C(C1CCC2(C(=O)CO)O)CCC4=CC(=O)C=CC43C)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12C[C@@H]([C@]3([C@H]([C@@H]1CC[C@@]2(C(=O)CO)O)CCC4=CC(=O)C=C[C@@]43C)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26Cl2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10220353 | |

| Record name | Dichlorisone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10220353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

413.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7008-26-6 | |

| Record name | Dichlorisone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7008-26-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dichlorisone [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007008266 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dichlorisone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10220353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dichlorisone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.531 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DICHLORISONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AMW2MRV3OT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of dichlorisone, and what are its downstream effects?

A1: Dichlorisone is a glucocorticoid receptor agonist. [] While the provided research doesn't delve into its detailed mechanism, glucocorticoid receptor agonists generally exert their effects by binding to the glucocorticoid receptor in the cytoplasm. This complex then translocates to the nucleus, where it modulates the transcription of various genes involved in inflammation, immune response, and cell proliferation. []

Q2: Has dichlorisone been investigated for its potential to reverse P-glycoprotein-mediated drug resistance?

A2: Yes, research suggests that dichlorisone can be chemically modified to enhance its ability to inhibit P-glycoprotein, a transporter protein responsible for pumping drugs out of cells and contributing to multi-drug resistance. A study demonstrated that attaching a dimethylamino benzoate group to the 21-carbon atom of dichlorisone resulted in a compound (SA450) that retained glucocorticoid receptor agonist activity while effectively inhibiting P-glycoprotein function. This finding indicates dichlorisone's potential as a chemosensitizing agent in cancer treatment. []

Q3: What analytical techniques have been used to study dichlorisone in biological samples?

A4: Liquid chromatography coupled with triple-stage quadrupole tandem mass spectrometry (LC/TSQ-MS/MS) has been successfully employed to analyze dichlorisone in equine plasma. This method allowed for simultaneous separation, identification, quantification, and confirmation of dichlorisone and 20 other glucocorticoids. []

Q4: Can you provide information on the structure of dichlorisone?

A5: While the provided research doesn't explicitly state the molecular formula or weight of dichlorisone, it does mention its chemical modification by adding a dimethylamino benzoate group at the 21-carbon atom. [] This suggests the presence of a steroidal backbone with specific functional groups amenable to chemical modification. Unfortunately, the abstracts lack detailed spectroscopic data.

Q5: Are there any studies comparing the efficacy of dichlorisone to other topical corticosteroids?

A6: One study compared the therapeutic effects of dichlorisone acetate with fluocinolone acetonide and triamcinolone acetonide in treating psoriasis. The researchers investigated the impact of using a plastic covering in conjunction with these topical corticosteroids. [] This suggests that dichlorisone's efficacy has been compared to other corticosteroids in a clinical setting.

Q6: What is known about the metabolism of dichlorisone in horses?

A7: While the provided research doesn't specifically discuss the metabolism of dichlorisone in horses, it does mention its use as an internal standard in a method for analyzing glucocorticoids in equine plasma. [] This suggests that dichlorisone is metabolized in horses and that its metabolic pathway is likely similar to that of other glucocorticoids.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。